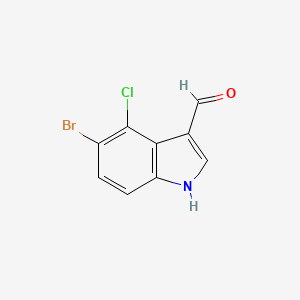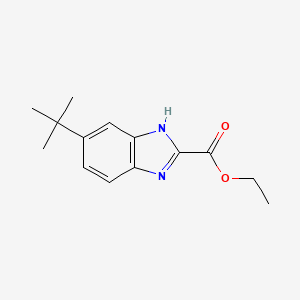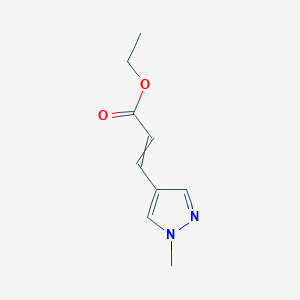![molecular formula C7H4ClN3O2 B13680148 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a benzene ring, along with a carboxylic acid group and a chlorine atom at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with sodium azide, followed by reduction and subsequent cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles .
Applications De Recherche Scientifique
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
Benzotriazole: Similar in structure but lacks the chlorine atom and carboxylic acid group.
5-Chloro-1H-benzotriazole: Similar but lacks the carboxylic acid group.
1H-benzo[d][1,2,3]triazole-6-carboxylic acid: Similar but lacks the chlorine atom.
Uniqueness: 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical properties and potential biological activities. This combination allows for a broader range of chemical reactions and applications compared to its analogs .
Propriétés
Formule moléculaire |
C7H4ClN3O2 |
|---|---|
Poids moléculaire |
197.58 g/mol |
Nom IUPAC |
6-chloro-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
Clé InChI |
QWSJWXDDOLXZRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=NNN=C21)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)

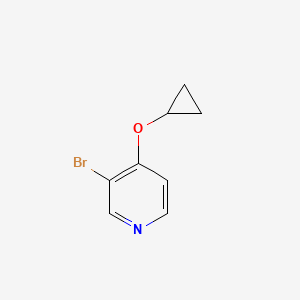

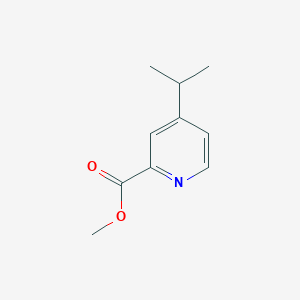
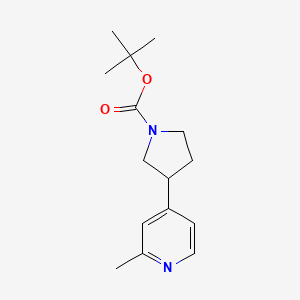
![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
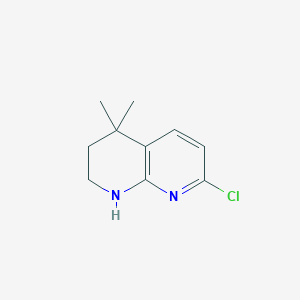
![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)
